4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a polyfunctional pyrrolone derivative characterized by a 2,5-dihydro-1H-pyrrol-2-one core substituted with acetyl, hydroxy, phenyl, and 1-phenylethyl groups. These substituents confer unique physicochemical and electronic properties. Synthesis of such compounds typically involves base-assisted cyclization, as demonstrated in structurally related dihydro-pyrrolones (e.g., ).
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(15-9-5-3-6-10-15)21-18(16-11-7-4-8-12-16)17(14(2)22)19(23)20(21)24/h3-13,18,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXFLWVKWGALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-3-hydroxy-5-phenyl-1-(1-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.44 g/mol. The structure includes a pyrrolone ring, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study conducted by Vilmorine A et al., the compound showed an IC50 value of 33.6 ± 0.2 μg/mL against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) of 64 μg/mL and 32 μg/mL , respectively .
| Bacterial Strain | IC50 (μg/mL) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 33.6 ± 0.2 | 64 |
| Bacillus subtilis | Not specified | 32 |
Anticancer Activity
The anticancer potential of this compound has also been explored. A study highlighted its ability to inhibit cell proliferation in cancer cell lines, suggesting that it may act through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations into its cytotoxic effects revealed promising results against various cancer types.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound was evaluated for its free radical scavenging ability, demonstrating significant activity that could contribute to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:
- Synthesis and Evaluation : A series of derivatives were synthesized to explore their structure-activity relationships (SAR). The modifications aimed at enhancing solubility and potency while maintaining low toxicity profiles.
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that the compound may inhibit specific pathways involved in cell proliferation and survival, particularly in cancer cells.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in animal models, providing a basis for further clinical exploration.
Comparison with Similar Compounds
Structural Analogs in Pyrrolone Chemistry
Compounds 15m and 16a from share the 2,5-dihydro-1H-pyrrol-2-one core but differ in substituents (Table 1).
Table 1: Comparison of Physical Properties and Substituents
- Key Observations: The target compound’s 3-hydroxy group may lower its melting point compared to 15m (which has amino/chlorophenyl groups) due to increased hydrogen bonding and reduced symmetry. The 1-(1-phenylethyl) substituent adds steric bulk, which could reduce crystallinity compared to simpler aryl groups in 15m and 16a.
Computational Insights
Tools like Multiwfn () enable comparative analysis of electronic properties. For example:
- Bond order analysis could show delocalization in the pyrrolone ring, distinguishing it from pyridine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
